molecular formula C25H30N2O2 B4057476 1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

Cat. No.: B4057476
M. Wt: 390.5 g/mol
InChI Key: UDJRNVHTNPFPDF-UHFFFAOYSA-N
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Description

1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.230728204 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharma Market Insights from Patents

Research highlights the importance of derivatives such as azetidine, pyrrolidine, and piperidine in the pharma market. These compounds, including variations like 1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]-4((3-oxo-2-phenyl-piperazin-1-yl)-methyl)-piperidine, are identified as potential alpha-subtype selective 5-HT-1D receptor agonists. Their relevance is particularly noted in migraine treatment, offering fewer side effects and showcasing the pharmaceutical industry's interest in such derivatives (Habernickel, 2001).

Antipsychotic Potential

A series of novel butyrophenones, including those with a benzo[b]furan nucleus, demonstrated significant affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, through in vitro and in vivo evaluations, suggest potential as antipsychotic (neuroleptic) drugs. The work emphasizes the role of the molecular structure, particularly the amine fragment, in defining the potency and selectivity of these compounds (Raviña et al., 2000).

Organic Light-Emitting Diodes (OLEDs)

The dibenzo[b,d]furan segment has been recognized for its contribution to OLED materials due to high thermal stability and triplet energy. Research into asymmetrically difunctionalized dibenzo[b,d]furans has led to the development of novel hole-blocking materials, showing promise for high-performance phosphorescent OLEDs. The study highlights the synthesis and advantageous properties of these materials, such as high thermal stability and triplet energies, alongside improved performance in blue phosphorescent OLEDs (Hong et al., 2020).

Anticancer Activity

The exploration of piperazine-2,6-dione and derivatives thereof for anticancer activity presents a noteworthy application. Compounds synthesized through microwave irradiation exhibited significant anticancer effects against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers. This research underscores the therapeutic potential of these compounds in oncology (Kumar et al., 2013).

Antimicrobial Activity

Further, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, was found to exhibit strong antimicrobial activity. This study provides a basis for the development of new antimicrobial agents, highlighting the structure-activity relationship essential for antimicrobial efficacy (Krolenko et al., 2016).

Properties

IUPAC Name

3-[1-(dibenzofuran-4-ylmethyl)piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c28-24(27-14-3-4-15-27)11-10-19-12-16-26(17-13-19)18-20-6-5-8-22-21-7-1-2-9-23(21)29-25(20)22/h1-2,5-9,19H,3-4,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJRNVHTNPFPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCN(CC2)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
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1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
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1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
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1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.